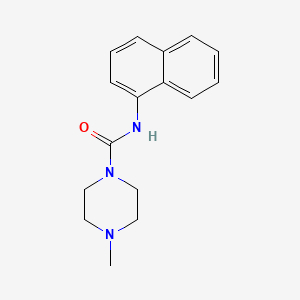

4-Methyl-N-(1-naphthyl)-1-piperazinecarboxamide

Description

Contextualization within Relevant Chemical Classes and Pharmacophores

The structure of 4-Methyl-N-(1-naphthyl)-1-piperazinecarboxamide is a composite of three key pharmacophoric elements: a piperazine (B1678402) ring, a naphthalene (B1677914) moiety, and a carboxamide linker. Each of these components is well-established in medicinal chemistry for its role in modulating biological activity.

Piperazine Derivatives: The piperazine ring is a prevalent scaffold in a multitude of approved drugs, exhibiting a wide array of pharmacological effects including antipsychotic, antihistaminic, and antianginal activities. Its ability to act as a versatile linker and its favorable pharmacokinetic properties make it a privileged structure in drug design.

Naphthalene Derivatives: The naphthalene group, a bicyclic aromatic hydrocarbon, is a common feature in various bioactive molecules. Its lipophilic nature can enhance membrane permeability, and it can participate in π-π stacking interactions with biological targets.

Carboxamide Linker: The carboxamide group is a stable and versatile linker that can form hydrogen bonds, contributing to the binding affinity of a molecule to its target protein.

The combination of these three pharmacophores in a single molecule suggests a high potential for biological activity, likely through multi-target interactions.

Table 1: Key Pharmacophoric Features and Their Significance

| Feature | Chemical Class | Potential Significance in Biological Activity |

| 4-Methylpiperazine | Substituted Piperazine | Can influence solubility, basicity, and receptor binding. The methyl group can affect metabolic stability. |

| 1-Naphthyl | Naphthalene | Provides a rigid, lipophilic scaffold for interactions with hydrophobic pockets in target proteins. |

| Carboxamide | Amide | Acts as a hydrogen bond donor and acceptor, contributing to target binding affinity and structural rigidity. |

Historical Trajectory and Emerging Research Interests

Emerging research interests in related compounds, particularly those with piperazine and naphthalene moieties, are focused on several therapeutic areas:

Oncology: Many piperazine and naphthalene derivatives have been investigated for their anticancer properties.

Neuroscience: The piperazine scaffold is a cornerstone of many centrally acting drugs, and new derivatives are continually being explored for their potential in treating neurological and psychiatric disorders.

Infectious Diseases: Compounds containing these motifs have also shown promise as antimicrobial and antiviral agents.

The research trajectory for this compound will likely be influenced by findings related to these broader classes of compounds.

Overview of Current Research Domains and Unexplored Potentials

Currently, there is a lack of specific, in-depth research focused exclusively on this compound. However, based on the known activities of its constituent chemical classes, several potential research domains can be proposed.

Current and Potential Research Domains:

Anticancer Research: Given the prevalence of piperazine and naphthalene derivatives in oncology, this compound could be screened for cytotoxic activity against various cancer cell lines. researchgate.net

Neuropharmacology: Its structural similarity to known psychoactive compounds makes it a candidate for investigation into its effects on the central nervous system.

Unexplored Potentials:

The full therapeutic potential of this compound remains largely unexplored. Future research could delve into:

Mechanism of Action Studies: Should the compound show biological activity, elucidating its molecular mechanism of action would be a critical next step.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-methylpiperazine, naphthalene, and carboxamide components could lead to the discovery of analogues with improved potency and selectivity.

Pharmacokinetic Profiling: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties would be essential for its development as a potential therapeutic agent.

Table 2: Potential Research Applications

| Research Domain | Rationale | Potential Investigative Approach |

| Oncology | Piperazine and naphthalene moieties are present in many anticancer agents. | In vitro screening against a panel of cancer cell lines followed by in vivo studies in animal models. |

| Neuroscience | The piperazine scaffold is common in CNS-active drugs. | Behavioral assays in animal models to assess potential psychoactive or neuroprotective effects. |

| Enzyme Inhibition | The molecular structure suggests potential for binding to enzyme active sites. | Biochemical assays to screen for inhibitory activity against a range of enzymes. |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-naphthalen-1-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-18-9-11-19(12-10-18)16(20)17-15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQPJJRULICNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284334 | |

| Record name | 4-methyl-n-(1-naphthyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-76-8 | |

| Record name | NSC36816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-n-(1-naphthyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Methyl N 1 Naphthyl 1 Piperazinecarboxamide

Established Synthetic Routes and Reaction Mechanisms

The construction of 4-Methyl-N-(1-naphthyl)-1-piperazinecarboxamide can be achieved through several established synthetic strategies, primarily involving the formation of the urea (B33335) linkage between the 1-naphthyl and the 4-methylpiperazine moieties.

Multi-step Synthesis Approaches

A common and direct method for the synthesis of N,N'-disubstituted ureas, such as this compound, involves the reaction of an isocyanate with a secondary amine. In this case, the key reaction is the nucleophilic addition of the secondary amine of N-methylpiperazine to the electrophilic carbonyl carbon of 1-naphthyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

The reaction mechanism commences with the lone pair of electrons on the nitrogen atom of N-methylpiperazine attacking the carbonyl carbon of 1-naphthyl isocyanate. This is followed by a proton transfer, resulting in the formation of the stable urea bond and yielding the final product. The progress of the reaction can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

An alternative multi-step approach involves the use of a carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). In this method, 1-aminonaphthalene is first reacted with the carbonylating agent to form a reactive intermediate, such as 1-naphthyl isocyanate in situ or a carbamoyl (B1232498) chloride. This intermediate is then reacted with N-methylpiperazine to afford the desired product.

Convergent and Linear Synthesis Strategies

A linear synthesis approach would involve the sequential addition of the different components to a starting molecule. For example, one could start with piperazine (B1678402), first perform a methylation to obtain N-methylpiperazine, and then react it with a suitable 1-naphthyl carbamoylating agent. While feasible, this approach may be less efficient due to the potential for side reactions and the need for protection and deprotection steps.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

For the reaction between 1-naphthyl isocyanate and N-methylpiperazine, aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are typically employed to avoid side reactions with the isocyanate. The reaction is often carried out at room temperature, although gentle heating may be used to increase the reaction rate. The use of a base is generally not required for this type of reaction.

Purification of the final product can be achieved through standard laboratory techniques such as recrystallization or column chromatography. The choice of the purification method will depend on the physical properties of the compound and the nature of any impurities.

| Parameter | Condition | Rationale |

| Solvent | Aprotic (e.g., DCM, THF) | Prevents reaction with the isocyanate |

| Temperature | Room Temperature | Sufficient for reaction completion |

| Catalyst | Generally not required | Reaction is typically facile |

| Purification | Recrystallization/Chromatography | To obtain high purity product |

Precursor Chemistry and Intermediate Compounds in Synthesis

The primary precursors for the synthesis of this compound are 1-aminonaphthalene and N-methylpiperazine.

1-Aminonaphthalene can be converted to the key intermediate, 1-naphthyl isocyanate, through reaction with phosgene or a phosgene equivalent. This reaction is a standard method for the preparation of isocyanates from primary amines.

N-methylpiperazine is a commercially available reagent. It can also be synthesized from piperazine through various methods, such as reductive amination with formaldehyde (B43269) or by direct alkylation with a methylating agent like methyl iodide.

Key intermediate compounds in the synthesis include:

1-Naphthyl isocyanate: A highly reactive intermediate that readily undergoes nucleophilic attack by amines.

N-Carbamoyl chloride of 1-aminonaphthalene: An alternative reactive intermediate that can be formed using phosgene or its equivalents.

Derivatization Strategies and Analog Synthesis

The derivatization of this compound can be explored to modulate its physicochemical and biological properties. Modifications can be made to the piperazine ring, the naphthyl group, or the methyl group.

Modifications of the Piperazine Ring

The piperazine ring offers several opportunities for chemical modification. The nitrogen atom at the 4-position can be further functionalized, and the carbon atoms of the ring can also be substituted.

N-Dealkylation and Re-alkylation: The methyl group on the piperazine nitrogen can potentially be removed through N-dealkylation reactions, although this can be challenging. The resulting secondary amine could then be re-alkylated with a variety of alkyl or functionalized alkyl groups to introduce new substituents.

Substitution on the Piperazine Ring Carbons: Introducing substituents on the carbon atoms of the piperazine ring can significantly impact the molecule's conformation and properties. This can be achieved by starting with a pre-substituted piperazine derivative in the synthesis. For example, using a 2-methylpiperazine (B152721) derivative would introduce a chiral center and lead to diastereomeric products.

Ring Expansion or Contraction: While more synthetically demanding, it is conceivable to replace the piperazine ring with other cyclic diamines, such as homopiperazine (B121016) (a seven-membered ring) or a smaller five-membered ring, to investigate the effect of ring size on activity.

Alterations of the Naphthyl Moiety

The naphthyl group is a key structural feature, and its derivatization allows for the exploration of a wide chemical space. Modifications to this aromatic system can significantly influence the compound's interaction with biological targets. The primary strategies for these alterations involve either starting with a pre-functionalized naphthalene (B1677914) precursor or performing reactions on the intact naphthyl ring of an intermediate.

Research has demonstrated the synthesis of binaphthyl derivatives where phenylethynyl groups were introduced at various positions on the naphthyl skeleton. chemrxiv.org This is typically achieved through Sonogashira cross-coupling reactions performed on halogenated naphthyl scaffolds. chemrxiv.org This methodology allows for the extension of the π-system, which can impact the molecule's electronic and binding properties. chemrxiv.org Common synthetic routes to achieve these modifications include:

Reaction of substituted 1-naphthylamines with phosgene or a phosgene equivalent to form the corresponding isocyanate. This reactive intermediate can then be coupled with 1-methylpiperazine (B117243) to yield the final product with the desired substitution on the naphthyl ring.

Nucleophilic aromatic substitution on highly activated, electron-deficient naphthyl systems.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) on a halogenated naphthylpiperazine intermediate to introduce a variety of substituents (aryl, alkyl, alkynyl, etc.).

These approaches enable the generation of a diverse array of analogs with modifications at various positions of the naphthyl ring system.

Table 1: Examples of Synthetic Alterations to the Naphthyl Moiety

| Position of Substitution | Type of Modification | Synthetic Precursor Example | Resulting Moiety |

|---|---|---|---|

| 4-position | Iodination followed by Sonogashira coupling | 4-Iodo-1-naphthylamine | 4-(Phenylethynyl)-1-naphthyl |

| 5-position | Selective Bromination | 5-Bromo-1-naphthyl isocyanate | 5-Bromo-1-naphthyl |

Variations in the Carboxamide Linkage

The carboxamide group serves as a rigid and polar linker connecting the piperazine and naphthyl moieties. Its chemical properties, including its ability to act as a hydrogen bond donor and acceptor, are significant for molecular interactions. Modifying or replacing this linkage is a key strategy for altering a compound's physicochemical properties, such as solubility, metabolic stability, and basicity (pKa). rsc.org

One of the most common variations is the bioisosteric replacement of the carboxamide with a sulfonamide. researchgate.net Studies comparing series of carboxamide and sulfonamide analogs of arylpiperazines have been conducted to explore the impact of this replacement on biological activity. researchgate.net This substitution changes the geometry and electronic nature of the linker. Another variation involves creating a urea linkage, which can be accomplished by reacting an amine with an isocyanate. mdpi.com

Further modifications can include the incorporation of the piperazine nitrogen into other functional groups, such as carbamates or sulfonylamidines. nih.gov These alterations can prevent N-dealkylation, a common metabolic pathway for piperazine-containing compounds, thereby improving metabolic stability. rsc.org

Table 2: Bioisosteric Replacements and Variations of the Carboxamide Linker

| Original Linkage | Replacement/Variation | General Structure | Key Precursors |

|---|---|---|---|

| Carboxamide | Sulfonamide | Ar-SO₂-NR-Pip | Aryl sulfonyl chloride + Amine-functionalized piperazine |

| Carboxamide | Urea | Ar-NH-CO-NR-Pip | Aryl isocyanate + Amine-functionalized piperazine |

| Carboxamide | Carbamate | Ar-O-CO-NR-Pip | Aryl chloroformate + Amine-functionalized piperazine |

Combinatorial Approaches to Analog Generation

The synthesis of this compound and its derivatives is highly amenable to combinatorial chemistry, which allows for the rapid generation of large libraries of related compounds for screening. The core chemical reactions used to form the molecule can be adapted for high-throughput synthesis on either a liquid or solid phase. nih.gov

A typical combinatorial strategy involves the parallel synthesis of numerous analogs by reacting a common molecular core with a diverse set of building blocks. For this class of compounds, two primary approaches are common:

Amidation Approach: A library of diverse N-substituted piperazines can be reacted with a single activated carboxylic acid derivative of naphthalene (e.g., 1-naphthoyl chloride).

Isocyanate Approach: A library of substituted naphthyl isocyanates can be reacted with a single piperazine derivative, such as 1-methylpiperazine.

These methods can be performed in multi-well plates, allowing for the simultaneous synthesis of dozens or hundreds of unique compounds. The use of polymer-supported reagents or scavengers simplifies the purification process, which is a critical step in combinatorial library generation. nih.gov Furthermore, multi-component reactions, where three or more reactants combine in a single step to form the product, represent an efficient method for building molecular complexity and are well-suited for creating diverse compound libraries. nih.govbohrium.com

Table 3: Outline of a Combinatorial Synthesis Plan (Isocyanate Approach)

| Library Component | Reactant A (Core) | Reactant B (Building Blocks) | Resulting Product Library |

|---|

| Example | 1-Methylpiperazine | Library of substituted 1-naphthyl isocyanates (e.g., 4-chloro, 5-bromo, 2-methoxy derivatives) | Library of 4-Methyl-N-(substituted-1-naphthyl)-1-piperazinecarboxamides |

This systematic approach enables a thorough exploration of the chemical space around the parent compound, facilitating the identification of derivatives with optimized properties.

Pre Clinical Pharmacological Investigations of 4 Methyl N 1 Naphthyl 1 Piperazinecarboxamide

In Vitro Pharmacological Efficacy Studies

No published data were found regarding the in vitro pharmacological efficacy of 4-Methyl-N-(1-naphthyl)-1-piperazinecarboxamide.

Cell-based Functional Assays (e.g., reporter gene assays, calcium flux)

Information on the activity of this compound in cell-based functional assays is not available in the public scientific literature.

Tissue-based Organ Bath Experiments

There are no publicly available records of tissue-based organ bath experiments conducted with this compound.

Enzymatic Activity Measurements

No studies detailing the effects of this compound on enzymatic activity have been identified in the public domain.

In Vivo Pharmacological Models (Animal Studies)

No published data were found concerning the in vivo pharmacological evaluation of this compound in animal models.

Rodent Models of Disease Pathophysiology (e.g., neurological, inflammatory, metabolic syndrome)

There is no information available in the scientific literature regarding the use of this compound in rodent models for any disease pathophysiology.

Behavioral Pharmacology Assessments in Animal Models

No studies on the behavioral pharmacology of this compound in animal models have been found in publicly accessible sources.

Pharmacodynamic Biomarker Analysis in Animal Studies

Information regarding the analysis of pharmacodynamic biomarkers in animal studies for this compound is not available in publicly accessible research. Pharmacodynamic biomarkers are crucial in preclinical research to provide evidence of a drug's mechanism of action and its engagement with the intended biological target. Such studies would typically involve measuring changes in specific proteins, signaling molecules, or physiological parameters in response to the compound's administration in animal models. However, for this compound, specific data detailing which biomarkers were assessed, the analytical methods used, and the observed outcomes have not been published.

Cross-species Comparative Pharmacological Responses

There is a lack of published data concerning the comparative pharmacological responses to this compound across different animal species. Cross-species pharmacological studies are a critical component of preclinical development, helping to understand how the efficacy and mechanism of action of a compound may vary between species (e.g., rodents vs. non-rodents). This information is vital for predicting the compound's potential effects in humans. Without such studies, the translation of pharmacological findings from one species to another for this particular compound remains speculative.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of 4 Methyl N 1 Naphthyl 1 Piperazinecarboxamide Derivatives

Impact of Substituent Variations on Potency and Selectivity

Modifications to the core structure of 4-Methyl-N-(1-naphthyl)-1-piperazinecarboxamide have profound effects on its potency and selectivity for various biological targets. The structure-activity relationship (SAR) can be systematically explored by making substitutions on the naphthyl ring, modifying the piperazine (B1678402) ring substituents, and altering the carboxamide linkage.

Substitutions on the Naphthyl Ring

The size, position, and electronic nature of substituents on the naphthyl ring can significantly alter the compound's interaction with its target. The naphthalene (B1677914) moiety often binds within hydrophobic pockets of receptors, and substitutions can either enhance or diminish this binding.

Studies on related naphthyl derivatives as inhibitors of SARS-CoV papain-like protease (PLpro) demonstrate the sensitivity of this ring system to substitution. For instance, moving a methyl group from the 2-position to the 1-position of the naphthyl ring can improve inhibitory activity. Furthermore, adding small, electronically distinct groups at the 5-position of the 1-naphthyl ring has a marked effect on potency, with an amino (-NH2) group leading to a significant increase in activity compared to nitro (-NO2) or acetamido (-AcNH) groups. nih.gov This suggests that both steric and electronic factors are at play.

The introduction of fluorine atoms at strategic positions is another common strategy to improve metabolic stability and potency. acs.org Fluorine can enhance binding affinity through electrostatic interactions and improve pharmacokinetic properties like bioavailability. acs.orgacs.org Research on quinoline (B57606) (1-aza-naphthalene) scaffolds has shown that substitutions at the meta and para positions relative to the point of attachment are often optimal for enhancing biological activity. acs.org The effect of substituents is also dictated by whether they are electron-donating or electron-withdrawing, which can alter the aromaticity and electronic distribution of the naphthalene system, thereby influencing its binding properties. researchgate.net

| Compound No. | Naphthyl Position | Substituent (R) | IC50 (µM) |

|---|---|---|---|

| 3 | 2-naphthyl | 2-CH3 | 8.7 |

| 6 | 1-naphthyl | 2-CH3 | 2.3 |

| 7 | 1-naphthyl | 2-CH3, 5-AcNH | 2.6 |

| 8 | 1-naphthyl | 2-CH3, 5-NO2 | 7.3 |

| 9 | 1-naphthyl | 2-CH3, 5-NH2 | 0.6 |

Modifications of the Piperazine Ring Substituents

The piperazine moiety is a versatile scaffold, and substitutions at both its nitrogen atoms are critical for modulating biological activity. nih.gov In the parent compound, the N-4 position is occupied by a methyl group. Altering this substituent can impact potency, selectivity, and pharmacokinetic properties.

SAR studies on various piperazine-containing molecules show that the N-4 position substituent has a significant influence on cytotoxicity and receptor affinity. nih.gov Replacing the small methyl group with larger alkyl chains, cycloalkyl groups, or aryl groups can probe the size and nature of the corresponding receptor pocket. For example, in a series of androgen receptor antagonists based on an N-arylpiperazine-1-carboxamide core, introducing methyl groups onto the piperazine ring itself (e.g., trans-2,5-dimethylpiperazine) led to potent compounds. nih.gov This highlights that the conformation and substitution of the piperazine ring are as important as the substituents on the nitrogen atoms.

Replacing the N-4 methyl group with more complex moieties, such as substituted benzyl (B1604629) or phenylsulfonyl groups, has been shown to produce varied affinity and potency at different receptors. nih.gov The choice of substituent can fine-tune the electronic and steric properties, leading to optimized interactions with the target. nih.gov

Alterations at the Carboxamide Linkage

The carboxamide bond, while providing structural rigidity and key hydrogen bonding interactions, can be a liability due to metabolic instability (i.e., susceptibility to hydrolysis by amidases). Therefore, its replacement with bioisosteres is a common strategy in drug design to improve pharmacokinetic profiles while retaining biological activity. nih.govdrughunter.com

A direct comparison between carboxamide and sulfonamide linkers in a series of arylpiperazinylalkyl derivatives showed that this replacement has a significant impact on receptor affinity. nih.gov For instance, benzyl derivatives containing a sulfonamide linker displayed higher affinity for serotonin (B10506) receptors than their carboxamide counterparts. nih.gov

Other common bioisosteres for the amide bond include five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov These rings mimic the planar geometry and dipole moment of the amide bond but offer greater metabolic stability. nih.gov The trifluoroethylamine group has also emerged as a nonclassical amide bioisostere that can enhance stability and modulate the basicity of the adjacent amine. drughunter.com The choice of bioisostere is context-dependent, and its success relies on maintaining the crucial interactions of the original carboxamide group. nih.govnih.gov

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor that governs the biological activity of chiral compounds, affecting their binding affinity, efficacy, and metabolic profile. While this compound is an achiral molecule, the introduction of substituents on either the naphthyl or piperazine rings can create stereocenters.

Biological systems are inherently chiral, and receptors often exhibit a high degree of stereoselectivity. Therefore, if a derivative of this compound is chiral, it is highly probable that one enantiomer or diastereomer will be significantly more active than the others. This necessitates the synthesis and evaluation of stereochemically pure isomers to fully understand the SAR and identify the optimal configuration for biological activity.

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational techniques are invaluable tools for understanding the SAR of this compound derivatives at a molecular level. Methods such as quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and molecular docking provide insights that can rationalize experimental findings and guide the design of new, more potent analogs.

QSAR studies on aryl piperazine derivatives have successfully identified key physicochemical descriptors that correlate with biological activity. nih.gov Both 2D- and 3D-QSAR models can be developed to predict the activity of new compounds and to understand the steric and electronic requirements for optimal receptor interaction. nih.gov

Pharmacophore modeling can be used to define the essential three-dimensional arrangement of functional groups required for activity. For N-aryl piperazines, these models typically highlight the importance of a hydrophobic aromatic region, hydrogen bond donors/acceptors, and a positively ionizable nitrogen atom. nih.govsapub.org Such models serve as templates for designing new molecules with a higher probability of being active.

Molecular docking simulates the interaction between a ligand and its receptor, predicting the preferred binding mode and estimating the binding affinity. This technique has been used to rationalize the different activities of carboxamide versus sulfonamide analogs of arylpiperazines by revealing different binding interactions with key amino acid residues in the receptor site. nih.gov Docking studies of naphthyl-containing compounds have also helped to visualize how the naphthyl ring orients itself within binding pockets to engage in favorable interactions. nih.gov These computational approaches, when used in conjunction with experimental synthesis and testing, accelerate the optimization of lead compounds.

Ligand-based Drug Design Approaches (e.g., QSAR, pharmacophore modeling)

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a series of molecules with known activities to derive a model that relates their chemical structures to their biological effects.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of ligand-based design. These studies aim to build mathematical models that correlate the biological activity of compounds with their physicochemical properties, encoded as molecular descriptors. For a series of benzenesulfonamides incorporating a 4-arylpiperazine moiety, QSAR models were developed to understand their cytotoxic activity against various cancer cell lines, including HCT-116, MCF-7, and HeLa. nih.gov These models utilized different topological (2D) and conformational (3D) molecular descriptors, which were selected using a stepwise multiple linear regression (MLR) technique to ensure statistical significance and predictive power. nih.gov

The research identified that the presence of specific substituents on the 4-arylpiperazine ring, such as 4-fluorophenyl or 4-chlorophenyl groups, resulted in strong cytotoxicity. nih.gov Conversely, replacing the aryl group with a smaller methyl or a bulky phenylsulfonyl group led to a significant decrease or complete loss of activity. nih.gov This indicates that the electronic and steric properties of the substituent on the piperazine ring are critical for the observed biological effect. The QSAR models derived from these data provide a quantitative framework for predicting the activity of unsynthesized analogues, thereby prioritizing the synthesis of compounds with a higher probability of success.

| Derivative Type | Substituent (R²) | Observed Activity | Key Insight from QSAR |

|---|---|---|---|

| 5-Chlorobenzimidazole Series | 4-(4-fluorophenyl)piperazin-1-yl | High Cytotoxicity (IC₅₀: 7–18 µM) | The presence of an electron-withdrawing halogen on the phenyl ring is favorable for activity. |

| Benzimidazole Series | 4-(4-trifluoromethylphenyl)piperazin-1-yl | High Cytotoxicity (IC₅₀: 11 µM) | A strong electron-withdrawing group on the phenyl ring enhances cytotoxic potential. |

| Benzimidazole Series | 4-methylpiperazin-1-yl | Decreased Activity (IC₅₀: 42–82 µM) | Replacement of the aryl group with a small alkyl group is detrimental to activity. |

| Benzimidazole Series | 4-(phenylsulfonyl)piperazin-1-yl | Loss of Activity (IC₅₀: 137–280 µM) | A bulky phenylsulfonyl moiety significantly reduces or abolishes cytotoxicity. |

Structure-based Drug Design Approaches (e.g., molecular docking, dynamics simulations)

When the 3D structure of the target protein is available, structure-based drug design methods can be used to elucidate binding modes and predict affinities. These techniques are powerful tools for understanding the molecular basis of ligand recognition and for designing novel inhibitors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method was utilized to study piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives as potential inhibitors of carbonic anhydrase IX (CAIX), a protein associated with cancer. nih.gov The docking studies revealed that these compounds could bind effectively within the active site of the CAIX protein (PDB: 5FL4). For instance, the derivative SA7 exhibited the best binding affinity at -8.61 kcal/mol. nih.gov The analysis showed that the interactions were stabilized by multiple hydrogen bonds with key residues such as Arg6, Trp9, Asn66, and Gln92, among others. nih.gov These findings highlight the importance of the naphthalimide and piperazine scaffolds in orienting the arylsulfonyl group for optimal interaction within the enzyme's active site. nih.gov

Similarly, docking studies were performed on 1,3,5-triazine (B166579) derivatives bearing a 4-arylpiperazine fragment to investigate their binding to the MDM2 protein, a negative regulator of the p53 tumor suppressor. nih.gov The results indicated that the 2-(4-phenylpiperazin-1-yl)-1,3,5-triazine fragment fits into a hydrophobic binding pocket, interacting with crucial residues like Leu54 and Met62. nih.gov This demonstrates how the piperazine and associated aryl groups contribute to anchoring the ligand within the target's binding site, a key factor for inhibitory activity.

| Compound Series | Target Protein (PDB ID) | Top Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | CAIX (5FL4) | SA7 | -8.61 | Arg6, Trp9, Asn66, Gln92, Ala128 | nih.gov |

| 1,3,5-Triazine-benzenesulfonamide derivatives | MDM2 | Compound 22 | Not Specified | Leu54, Met62, Val93, Gly58 | nih.gov |

| 1,3,5-Triazine-benzenesulfonamide derivatives | MDM2 | Compound 46 | Not Specified | Leu54, Met62, Val93, Gly58 | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of ligand-protein complexes over time. Following molecular docking, MD simulations are often performed to validate the predicted binding poses and to analyze the conformational changes that may occur upon ligand binding. For derivatives of (N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- bham.ac.ukpolyu.edu.hkthiazolo[3,2-a]pyridine-3-carboxamide), MD simulations were used to examine the stability of their complexes with the main protease of SARS-CoV-2. samipubco.com These simulations confirmed the stability of the docked conformations and provided insights into the dynamic interactions between the ligand and receptor. samipubco.com Such studies are crucial for confirming that the interactions predicted by docking are maintained in a more dynamic, solution-like environment, thus adding confidence to the structure-based design hypotheses.

Analytical Methodologies for the Quantitative Determination of 4 Methyl N 1 Naphthyl 1 Piperazinecarboxamide in Research Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of chemical compounds, forming the basis of most quantitative analytical methods. By separating the target analyte from other components in a sample, it allows for accurate measurement without interference. The choice of chromatographic method depends on the physicochemical properties of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a dominant and versatile technique in pharmaceutical analysis for the separation and quantification of active compounds. For a molecule like 4-Methyl-N-(1-naphthyl)-1-piperazinecarboxamide, which contains a strong UV-absorbing naphthyl group, reverse-phase HPLC (RP-HPLC) is typically the method of choice.

In RP-HPLC, a non-polar stationary phase (commonly C18-silica) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound is separated based on its hydrophobicity. Detection is most commonly achieved using a UV-Vis detector set to a wavelength where the naphthyl chromophore exhibits maximum absorbance (typically around 210–254 nm). Other detectors, such as a photodiode array (PDA) detector, can provide spectral information to confirm peak purity and identity. For quantitative analysis, a calibration curve is constructed by plotting the peak area response against known concentrations of a reference standard.

Table 1: Example of HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis or PDA at 220 nm |

| Column Temperature | 30 °C |

| Retention Time | ~5-7 minutes (hypothetical) |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. While less common than HPLC for non-volatile pharmaceutical compounds, GC can be applied to the analysis of this compound, potentially requiring derivatization to increase its volatility and thermal stability.

The separation in GC is achieved on a capillary column (e.g., DB-17) with a carrier gas like helium. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, offering high sensitivity. For compounds containing nitrogen, a Nitrogen-Phosphorus Detector (NPD) can provide enhanced selectivity and sensitivity. The method would involve dissolving the sample in a suitable organic solvent, injecting it into the heated GC inlet, and analyzing the resulting chromatogram.

Table 2: Hypothetical GC Method Parameters

| Parameter | Condition |

| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) |

| Carrier Gas | Helium at 2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C (FID) |

| Oven Program | Start at 150°C, ramp to 260°C |

| Injection Volume | 1.0 µL |

Thin-Layer Chromatography (TLC) for Preliminary Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the preliminary analysis of samples. It serves well for qualitative purposes such as checking reaction progress, identifying compounds by comparison with standards, and determining the purity of a substance.

For this compound, a TLC analysis would involve spotting a solution of the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a sealed chamber containing a suitable mobile phase (a mixture of solvents). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the spots are visualized, typically under UV light (at 254 nm), where the naphthyl group will allow the compound to appear as a dark spot on the fluorescent background. The retention factor (Rf) value can be calculated to aid in identification.

Table 3: Example TLC System for Preliminary Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Ethyl Acetate : Toluene : n-Butylamine (2:2:1, v/v/v) |

| Visualization | UV light at 254 nm |

| Hypothetical Rf | 0.4 - 0.6 |

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly valued for its exceptional sensitivity and specificity, making it an indispensable tool for both the identification and quantification of compounds, especially at low concentrations in complex matrices.

LC-MS/MS for Biological Matrix Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates. This method combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry.

For the analysis of this compound, an LC-MS/MS method would typically use an electrospray ionization (ESI) source, operating in positive ion mode to generate the protonated molecular ion [M+H]+. In the tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion is selected and then fragmented through collision-induced dissociation. Specific product ions are then monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification even in the presence of complex biological interferences.

Table 4: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z corresponding to [M+H]+ |

| Product Ion (Q3) | m/z corresponding to a stable fragment |

| Collision Energy | Optimized for maximum fragment intensity |

| Dwell Time | 100 ms |

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides extremely accurate mass measurements (typically with an error of < 5 ppm). This capability is crucial for metabolite profiling and identification studies, as the precise mass can be used to determine the elemental composition of an unknown compound.

In the context of studying the metabolism of this compound, LC-HRMS would be employed to analyze biological samples. The instrument acquires full-scan mass spectra with high resolution, allowing for the detection of the parent compound and its potential metabolites (e.g., hydroxylated, demethylated species). By comparing the accurate masses of detected peaks with theoretical masses of potential biotransformation products, metabolites can be tentatively identified with a high degree of confidence.

Table 5: Example of High-Resolution Mass Data for Parent Compound Identification

| Compound | Elemental Formula | Theoretical Exact Mass [M+H]+ | Measured Exact Mass [M+H]+ | Mass Accuracy (ppm) |

| This compound | C21H23N3O | 334.1914 | 334.1908 | -1.8 |

Spectroscopic Methods in Quantitative Research

Spectroscopic techniques are cornerstones in the quantitative analysis of chemical compounds. Methods such as UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) provide valuable data on concentration, purity, and molecular structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for determining the concentration of analytes in a solution. The method is based on the principle that molecules absorb light at specific wavelengths. For this compound, the presence of the naphthyl chromophore allows for sensitive detection.

A quantitative UV-Vis method for this compound would involve measuring its absorbance at a specific wavelength of maximum absorption (λmax) and relating it to concentration using the Beer-Lambert law. ufrgs.br The λmax is determined by scanning a dilute solution of the pure compound across a range of wavelengths (e.g., 200-400 nm). The naphthyl group typically exhibits strong absorption in the UV region. The concentration of an unknown sample can then be determined by comparing its absorbance to a calibration curve prepared from standards of known concentrations. psu.edu

Table 1: Hypothetical Parameters for UV-Vis Quantitative Analysis

| Parameter | Value/Description | Purpose |

| Solvent | Methanol or Acetonitrile | To dissolve the analyte and ensure transparency in the UV range. |

| Wavelength Scan Range | 200 - 400 nm | To identify the wavelength of maximum absorbance (λmax). |

| λmax (Estimated) | ~230 nm & ~280 nm | The specific wavelength used for quantitative measurements, ensuring maximum sensitivity. |

| Calibration Range | 1 - 20 µg/mL | The range of concentrations for which the method is linear and accurate. ufrgs.br |

| Correlation Coefficient (r²) | > 0.999 | Indicates the linearity of the calibration curve. ufrgs.br |

This table presents a plausible, hypothetical methodology based on compounds with similar chromophores, such as agomelatine, which contains a naphthyl group and has a λmax around 230 nm. ufrgs.br

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of organic compounds. eurl-pesticides.eu

Structural Confirmation: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the naphthyl group, the protons on the piperazine (B1678402) ring, and the methyl group protons. The chemical shift, integration (number of protons), and splitting pattern (coupling with neighboring protons) of each signal confirm the connectivity of the molecule. beilstein-journals.orgresearchgate.net For example, the methyl group would appear as a singlet, while the piperazine protons would exhibit more complex splitting patterns. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, confirming the carbon skeleton of the molecule, including the carbonyl carbon of the carboxamide group. nih.govspectrabase.com

Purity Determination (Quantitative NMR - qNMR): qNMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the same compound. nih.gov The method involves adding a known amount of a stable, non-interfering internal standard to a precisely weighed sample of the analyte. mmu.ac.uk By comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated. eurl-pesticides.eu

Table 2: Expected ¹H NMR Spectral Data for Structural Confirmation

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Naphthyl-H | 7.3 - 8.2 | Multiplets | 7H |

| Piperazine-H (adjacent to N-CO) | ~3.6 - 3.8 | Multiplet | 4H |

| Piperazine-H (adjacent to N-CH₃) | ~2.4 - 2.6 | Multiplet | 4H |

| Methyl-H | ~2.3 | Singlet | 3H |

| Amide-NH | Variable | Broad Singlet | 1H |

Note: Chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Sample Preparation Techniques for Complex Matrices

When analyzing research samples from complex biological matrices like blood, plasma, or urine, sample preparation is a critical step to remove interfering substances such as proteins, lipids, and salts. dundee.ac.ukbiotage.com The goal is to isolate and concentrate the target analyte, this compound, to ensure accurate and reliable quantification. ekb.eg

Commonly employed techniques include:

Protein Precipitation (PPT): This is a simple and rapid method, often used for plasma or serum samples. biotage.com A water-miscible organic solvent, such as acetonitrile, is added to the sample, causing proteins to denature and precipitate. After centrifugation, the clear supernatant containing the analyte can be collected for analysis. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. mdpi.com By adjusting the pH of the aqueous sample, the charge state of this compound can be manipulated to favor its partitioning into the organic layer, effectively separating it from water-soluble matrix components.

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique that provides cleaner extracts compared to PPT or LLE. core.ac.uk The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. A different solvent is then used to elute the purified analyte. researchgate.net For a compound like this compound, a reversed-phase (e.g., C18) or mixed-mode cation exchange sorbent could be effective. dundee.ac.ukmdpi.com

Magnetic Solid-Phase Extraction (MSPE): This is an evolution of SPE where magnetic nanoparticles are used as the sorbent. mdpi.com The sorbent is dispersed directly into the sample to adsorb the analyte. An external magnetic field is then applied to easily and rapidly separate the sorbent-analyte complex from the sample matrix, eliminating the need for centrifugation or filtration. cabidigitallibrary.org

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Protein denaturation and precipitation by an organic solvent. biotage.com | Fast, simple, inexpensive. | Non-selective, may not remove all interferences (e.g., phospholipids). biotage.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. mdpi.com | Good for removing salts and highly polar interferences. | Can be labor-intensive, requires significant volumes of organic solvents. mdpi.com |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. core.ac.uk | High recovery, high concentration factor, cleaner extracts, amenable to automation. core.ac.ukresearchgate.net | Method development can be more complex and costly. mdpi.com |

| Magnetic SPE (MSPE) | Adsorption onto magnetic nanoparticles, separated by a magnetic field. mdpi.com | Rapid, simple separation, reduced solvent consumption. cabidigitallibrary.org | Sorbent cost can be higher. |

Advanced Research and Future Directions for 4 Methyl N 1 Naphthyl 1 Piperazinecarboxamide

Investigation of Novel Biological Applications

The piperazine (B1678402) ring is a well-known pharmacophore found in drugs with a wide range of biological activities, including antimicrobial, antibacterial, and antipsychotic effects. nih.gov The presence of this moiety in 4-Methyl-N-(1-naphthyl)-1-piperazinecarboxamide suggests that a primary avenue of research should be the systematic screening of this compound against a variety of biological targets. Initial investigations could focus on its potential as an anticancer agent, given that many piperazine derivatives have shown promise in this area. nih.gov

A hypothetical screening cascade for identifying novel biological applications could be structured as follows:

| Screening Phase | Assay Type | Potential Targets/Cell Lines | Objective |

| Primary Screening | High-Throughput Screening (HTS) | Panel of cancer cell lines (e.g., MCF-7, HepG2, PC3) nih.gov | Identify initial cytotoxic or antiproliferative activity. |

| Secondary Screening | In vitro enzyme assays | Kinases, proteases, or other enzymes relevant to cancer signaling pathways. | Determine the mechanism of action and identify specific molecular targets. |

| Tertiary Screening | Cell-based functional assays | Angiogenesis assays, apoptosis assays, cell cycle analysis. | Characterize the cellular effects of the compound. |

| Exploratory Screening | Broad panel of receptor binding assays | G-protein coupled receptors (GPCRs), ion channels. | Explore potential applications beyond oncology, such as in neuroscience or infectious diseases. |

The naphthyl group, a bicyclic aromatic hydrocarbon, can intercalate into DNA or bind to hydrophobic pockets in proteins, suggesting that this compound could also be investigated for its potential as an antimicrobial or antiviral agent. Further research in these areas would be essential to fully elucidate the compound's therapeutic potential.

Development of Advanced Delivery Systems in Pre-clinical Settings

The successful translation of a promising compound from the laboratory to the clinic often depends on the development of an effective drug delivery system. nih.govnih.gov For a compound like this compound, which is likely to have low aqueous solubility due to the naphthyl group, advanced delivery systems will be crucial. Pre-clinical research should focus on formulating the compound to enhance its bioavailability, stability, and targeted delivery.

Potential drug delivery strategies for this compound are outlined in the table below:

| Delivery System | Description | Potential Advantages |

| Lipid-based Formulations | Encapsulation of the compound in liposomes or solid lipid nanoparticles. | Improved solubility and bioavailability, potential for passive targeting to tumors. |

| Polymeric Nanoparticles | Incorporation of the compound into biodegradable polymer matrices. | Controlled release, protection from degradation, and the possibility of surface modification for active targeting. |

| Prodrug Strategies | Chemical modification of the compound to create a prodrug that is converted to the active form in the body. | Enhanced solubility, improved membrane permeability, and targeted release at the site of action. |

Pre-clinical evaluation of these delivery systems would involve in vitro studies to assess drug release kinetics and stability, followed by in vivo studies in animal models to determine pharmacokinetic profiles and therapeutic efficacy. nih.gov

Rational Design of Next-Generation Analogs

Once the initial biological activity of this compound is established, the rational design of next-generation analogs can be undertaken to optimize its pharmacological properties. nih.govnih.gov Structure-activity relationship (SAR) studies will be key to identifying which parts of the molecule are essential for its activity and which can be modified to improve potency, selectivity, and pharmacokinetic properties.

Key areas for modification in the rational design of analogs include:

The Naphthyl Group: Substitution on the naphthyl ring could be explored to enhance binding affinity or modulate electronic properties. Replacing the naphthyl group with other aromatic or heteroaromatic systems could also lead to improved activity or a different pharmacological profile.

The Piperazine Ring: Modification of the methyl group on the piperazine ring could influence the compound's metabolic stability and receptor interactions.

The Carboxamide Linker: The length and flexibility of the linker could be altered to optimize the orientation of the naphthyl and piperazine moieties for target binding.

A systematic approach to analog design, guided by computational modeling and molecular docking studies, would be the most efficient way to explore the chemical space around this scaffold. nih.gov

Integration with Omics Technologies in Research

To gain a deeper understanding of the mechanism of action of this compound and its analogs, the integration of "omics" technologies will be invaluable. nih.govdntb.gov.ua These technologies can provide a global view of the cellular response to the compound, helping to identify novel targets and biomarkers.

The application of various omics technologies in the research of this compound is detailed below:

| Omics Technology | Application | Potential Insights |

| Genomics | DNA sequencing and microarray analysis of treated cells. | Identification of genetic mutations or expression profiles that confer sensitivity or resistance to the compound. |

| Transcriptomics | RNA sequencing to analyze changes in gene expression following treatment. | Understanding the signaling pathways modulated by the compound. |

| Proteomics | Mass spectrometry-based analysis of protein expression and post-translational modifications. | Identification of the direct protein targets of the compound and its downstream effects on cellular proteins. |

| Metabolomics | Analysis of changes in the cellular metabolome after treatment. | Elucidation of the compound's effects on cellular metabolism and identification of metabolic biomarkers of response. nih.gov |

An integrative multi-omics approach, combining data from these different platforms, would provide a comprehensive picture of the compound's biological effects and facilitate its development as a therapeutic agent. nih.gov

Collaborative Research Opportunities and Gaps in Current Knowledge

The most significant gap in our current understanding of this compound is the lack of foundational research into its synthesis and biological activity. There is a clear need for collaborative efforts between synthetic chemists, pharmacologists, and cell biologists to address this gap.

Key areas for collaborative research include:

Development of a robust and scalable synthesis for the compound and its analogs.

Comprehensive screening of the compound against a wide range of biological targets to identify its primary mechanism of action.

In-depth pre-clinical evaluation of the compound's efficacy and pharmacokinetic properties in relevant disease models.

Investigation of the compound's structure-activity relationships through the synthesis and testing of a focused library of analogs.

By fostering collaboration and addressing these fundamental knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. Basic

- Receptor binding assays: Radioligand displacement studies (e.g., dopamine D2/D3 receptors) using HEK293 cells expressing human receptors .

- Enzyme inhibition: Kinetic analysis of CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability .

- Cytotoxicity screening: MTT assays on cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .

How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

Advanced

SAR analysis involves:

- Systematic substitution: Modifying the naphthyl or methyl groups to assess potency changes (e.g., replacing 1-naphthyl with 2-naphthyl or phenyl) .

- Data normalization: Comparing IC₅₀ values across assays using Z-score standardization to identify outliers.

- Molecular docking: AutoDock Vina simulations to evaluate binding poses against targets like serotonin receptors, explaining discrepancies between in vitro and computational affinity .

What advanced techniques are used to study conformational dynamics in solution?

Q. Advanced

- NOESY NMR: Detects through-space nuclear Overhauser effects to map intramolecular interactions (e.g., piperazine ring puckering) .

- Circular dichroism (CD): Monitors chiral centers’ stability under physiological pH (7.4) and temperature (37°C) .

- Molecular dynamics simulations (MD): GROMACS trajectories (100 ns) to predict solvent accessibility and flexibility of the carboxamide bond .

What methodologies address poor aqueous solubility during pharmacokinetic studies?

Q. Advanced

- Co-solvent systems: Use cyclodextrin (e.g., HP-β-CD) or PEG-400 to enhance solubility for intravenous administration .

- Prodrug design: Introduce phosphate esters at the carboxamide group for pH-dependent release in the small intestine .

- LC-MS/MS quantification: Validate plasma stability in Sprague-Dawley rats with a lower limit of quantification (LLOQ) of 1 ng/mL .

How can computational predictions and experimental data discrepancies be reconciled?

Q. Advanced

- Force field optimization: Adjust AMBER parameters to better model piperazine ring flexibility .

- Free energy perturbation (FEP): Calculate relative binding energies for analogs to refine docking scores .

- Meta-analysis: Compare QSAR predictions (e.g., Random Forest models) with high-throughput screening data to identify confounding variables (e.g., assay plate effects) .

What strategies mitigate toxicity in preclinical development?

Q. Advanced

- hERG inhibition screening: Patch-clamp electrophysiology to assess cardiac liability (IC₅₀ < 10 μM is high-risk) .

- Ames test: Bacterial reverse mutation assay (TA98/TA100 strains) to evaluate mutagenicity .

- Metabolite profiling: UPLC-QTOF-MS to identify hepatotoxic Phase I metabolites (e.g., hydroxylated naphthyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.